molecular formula C22H21ClN6O4S B2755404 2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide CAS No. 1242924-10-2

2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide

Cat. No. B2755404
CAS RN: 1242924-10-2
M. Wt: 500.96
InChI Key: VQZUBKVTWDSXBD-UHFFFAOYSA-N
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Description

2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H21ClN6O4S and its molecular weight is 500.96. The purity is usually 95%.
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Scientific Research Applications

Synthetic Pathways and Biological Activities

A series of N‐aryl/aralkyl derivatives, including structures related to 2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide, have been synthesized, showcasing a novel synthetic route. These compounds exhibited significant α-glucosidase inhibitory potential, suggesting potential applications in managing diabetes or other metabolic disorders by regulating glucose levels. The synthesis process involves multiple steps, starting from basic raw materials to achieve a library of compounds that may serve as promising drug leads due to their enzymatic inhibition capabilities (Iftikhar et al., 2019).

Cheminformatics and Drug Design

In drug discovery, the structural characterization and pharmacokinetic properties of compounds, including those similar to 2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide, are crucial. The detailed analysis through infrared, NMR, and mass spectrometry, alongside in silico ADME predictions, plays a vital role in identifying promising drug candidates. This integrative approach aids in understanding the drug-likeness and potential therapeutic applications of novel compounds by predicting their behavior in biological systems, thus streamlining the drug development process (Iftikhar et al., 2019).

Antimicrobial and Anticancer Potentials

Compounds with structural elements related to 2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide have shown promising results in antimicrobial and anticancer screenings. These activities suggest that such compounds can be explored further for their therapeutic potential against various bacterial infections and cancer types. The bioactivity of these compounds against specific targets, such as enzymes involved in cancer cell proliferation or microbial growth, can lead to the development of new treatment options for these diseases (Hafez, El-Gazzar, & Al-Hussain, 2016).

properties

IUPAC Name

2-[5-amino-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN6O4S/c1-31-14-8-9-16(32-2)15(10-14)25-17(30)11-29-19(24)18(22(27-29)34-3)21-26-20(28-33-21)12-4-6-13(23)7-5-12/h4-10H,11,24H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQZUBKVTWDSXBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN2C(=C(C(=N2)SC)C3=NC(=NO3)C4=CC=C(C=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide

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